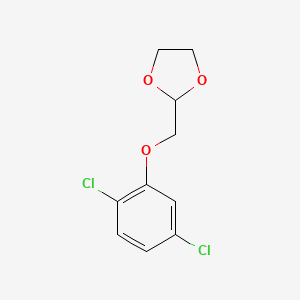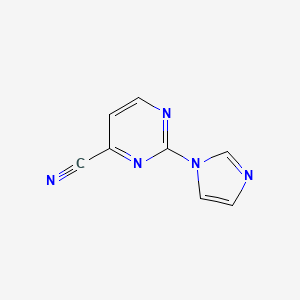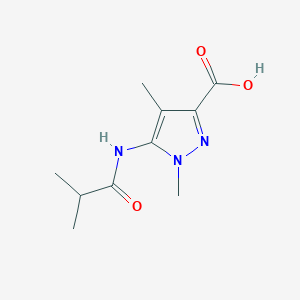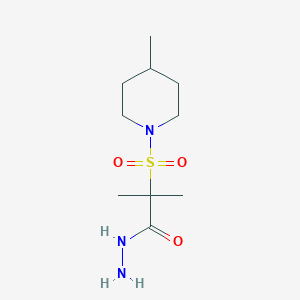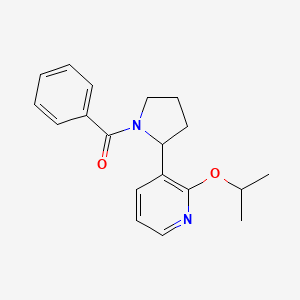
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
5-乙基-4-(1H-吡唑-4-基甲基)异恶唑-3-羧酸,盐酸盐的合成通常涉及在特定条件下异恶唑衍生物与吡唑衍生物的反应。 一种常见的方法是在18-冠-6、碳酸钾 (K2CO3) 和 4-甲苯磺酰氯等催化剂存在下,使用炔烃,在 80°C 下反应 8-10 小时 .
工业生产方法
该化合物的工业生产方法在文献中没有很好的记载。通常的方法可能涉及扩大实验室合成方法,优化反应条件以提高产率,并通过各种纯化技术确保最终产物的纯度。
化学反应分析
反应类型
5-乙基-4-(1H-吡唑-4-基甲基)异恶唑-3-羧酸,盐酸盐可以发生各种类型的化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 这种反应涉及添加氢气或去除氧气。常见的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子、胺)。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾 (KMnO4)。
还原: 甲醇或乙醇中的硼氢化钠 (NaBH4)。
取代: 在铁 (Fe) 等催化剂存在下的卤素(例如氯、溴)。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。取代反应可能产生卤代衍生物或其他取代化合物。
科学研究应用
5-乙基-4-(1H-吡唑-4-基甲基)异恶唑-3-羧酸,盐酸盐在科学研究中具有多种应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,例如抗菌和抗癌特性。
医学: 研究其在各种疾病中的潜在治疗效果。
工业: 用于开发新材料和化学工艺.
作用机制
5-乙基-4-(1H-吡唑-4-基甲基)异恶唑-3-羧酸,盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。 这可能导致各种生物学效应,例如抑制细胞生长或诱导凋亡(程序性细胞死亡) .
相似化合物的比较
类似化合物
磺胺甲噁唑: 一种含有异恶唑部分的抗生素。
蝇蕈碱: 一种含有异恶唑环的 GABAA 受体激动剂。
鹅膏蕈碱: 一种含有异恶唑结构的神经毒素。
帕瑞昔布: 一种含有异恶唑环的 COX-2 抑制剂。
来氟米特: 一种含有异恶唑部分的免疫抑制剂.
独特性
5-乙基-4-(1H-吡唑-4-基甲基)异恶唑-3-羧酸,盐酸盐的独特性在于其独特的取代模式以及异恶唑环和吡唑环的存在。这种独特的结构可能赋予与其他类似化合物相比不同的生物活性 and 化学反应活性。
属性
分子式 |
C10H12ClN3O3 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC 名称 |
5-ethyl-4-(1H-pyrazol-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O3.ClH/c1-2-8-7(3-6-4-11-12-5-6)9(10(14)15)13-16-8;/h4-5H,2-3H2,1H3,(H,11,12)(H,14,15);1H |
InChI 键 |
HSRJVRRHLJSSBK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=CNN=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







